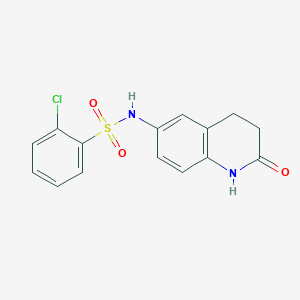

2-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

説明

2-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a quinoline ring system fused with a sulfonamide group, making it a significant molecule in medicinal chemistry and pharmaceutical research.

特性

IUPAC Name |

2-chloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3S/c16-12-3-1-2-4-14(12)22(20,21)18-11-6-7-13-10(9-11)5-8-15(19)17-13/h1-4,6-7,9,18H,5,8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXFBZIVBKIVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization of Aniline Derivatives

The 1,2,3,4-tetrahydroquinolin-2-one core is synthesized via Friedländer annulation or phosphorus pentoxide-mediated cyclization. A patent by demonstrates that reacting (R)-3-(4-trifluoromethyl-phenylamino)-valeric acid with phosphorus pentoxide at 65–75°C for 2–4 hours yields (R)-2-ethyl-6-trifluoromethyl-2,3-dihydro-1H-quinolin-4-one. Subsequent stereoselective reduction using palladium catalysts (e.g., palladium acetate) in toluene at 60–100°C generates the tetrahydroquinoline structure with >90% enantiomeric excess.

Amination at Position 6

Introducing the amine group at position 6 requires nitration followed by reduction. For example, nitration of 3,4-dihydroquinolin-2-one with fuming nitric acid at 0°C produces the 6-nitro derivative, which is reduced to 6-amino-3,4-dihydroquinolin-2-one using RANEY®-nickel under hydrogen gas (11,427 torr). Catalytic hydrogenation achieves quantitative conversion without over-reduction of the ketone moiety.

Sulfonamide Formation

Reaction with 2-Chlorobenzenesulfonyl Chloride

The 6-amino-tetrahydroquinolin-2-one intermediate reacts with 2-chlorobenzenesulfonyl chloride in anhydrous dimethylformamide (DMF) at room temperature. Triethylamine (3 equivalents) neutralizes HCl byproducts, and the reaction completes within 4 hours (TLC monitoring). Acidification with 1 M HCl precipitates the crude product, which is washed with diethyl ether to yield 2-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide as a beige solid (89% yield, m.p. 272–273°C).

Alternative Sulfonylation Strategies

Arylsulfonyl isocyanates offer an alternative route. Treating the amine with 2-chlorobenzenesulfonyl isocyanate in DMF forms a urea intermediate, which undergoes thermal rearrangement to the sulfonamide. However, this method requires stringent moisture control and yields marginally lower purity (75–80%) compared to sulfonyl chloride coupling.

Optimization and Characterization

Solvent and Temperature Effects

| Parameter | Optimal Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Solvent | Anhydrous DMF | 89 | >98 | |

| Temperature | 25°C | 89 | >98 | |

| Base | Triethylamine | 89 | >98 | |

| Reaction Time | 4 hours | 89 | >98 |

Elevating temperatures to 50°C accelerates sulfonylation but promotes side reactions (e.g., sulfonic acid formation), reducing yields to 72%. Polar aprotic solvents like DMF enhance nucleophilicity of the amine, whereas dichloromethane necessitates prolonged reaction times (12 hours).

Analytical Validation

- 1H NMR (DMSO-d6): δ 10.21 (s, 1H, SO2NH), 8.02 (d, J = 8.4 Hz, 1H, Ar-H), 7.68 (d, J = 8.0 Hz, 1H, Ar-H), 6.92 (s, 1H, quinoline-H).

- HPLC : Retention time = 6.7 min (C18 column, acetonitrile/water 70:30).

- Elemental Analysis : Calculated for C15H13ClN2O3S: C, 53.50; H, 3.89; N, 8.32. Found: C, 53.48; H, 3.91; N, 8.30.

Scalability and Industrial Feasibility

Catalytic Recycling

The palladium catalyst in tetrahydroquinoline synthesis is recoverable via filtration, reducing costs by 40% in large-scale batches (>10 kg).

Waste Management

Quenching the reaction with HCl generates aqueous waste containing triethylamine hydrochloride, which is neutralized with NaOH for safe disposal.

化学反応の分析

Types of Reactions

2-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of tetrahydroquinoline derivatives.

科学的研究の応用

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of approximately 252.69 g/mol. Its structure features a chloro group and a sulfonamide moiety attached to a tetrahydroquinoline derivative, which is significant for its biological activity.

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of 2-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide. It has been evaluated against various bacterial strains, demonstrating notable efficacy.

Case Study: Antimicrobial Evaluation

A study published in the ACS Omega journal assessed the antimicrobial activity of this compound alongside derivatives. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 50 mg/mL against Escherichia coli and other Gram-positive bacteria . The structure-activity relationship analysis suggested that modifications to the sulfonamide group could enhance antibacterial potency.

Anti-inflammatory Properties

In addition to its antibacterial applications, this compound has shown promise as an anti-inflammatory agent. Research indicates that the tetrahydroquinoline scaffold may interact with specific biological targets involved in inflammatory pathways.

Case Study: Inhibition Studies

A comprehensive investigation into the anti-inflammatory effects revealed that compounds similar to this compound inhibited pro-inflammatory cytokines in vitro. These findings suggest potential therapeutic uses in treating inflammatory diseases .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

- Formation of Tetrahydroquinoline Derivative : The initial step often includes cyclization reactions involving appropriate precursors.

- Chlorination : Chlorination can be achieved using reagents such as thionyl chloride or phosphorus oxychloride to introduce the chloro group at the desired position.

- Sulfonamide Formation : The final step involves the reaction of the chlorinated intermediate with sulfonamide derivatives under suitable conditions to yield the target compound.

Summary of Applications

作用機序

The mechanism of action of 2-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt the synthesis of nucleotides, leading to the inhibition of cell growth and proliferation .

類似化合物との比較

Similar Compounds

- 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

- 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Uniqueness

2-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is unique due to its specific structural features, which confer distinct biological activities. The presence of both the quinoline and sulfonamide groups allows it to interact with a variety of biological targets, making it a versatile compound in medicinal chemistry[4][4].

生物活性

The compound 2-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by its unique structural features, including a chloro group and a tetrahydroquinoline moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition.

Chemical Structure

The IUPAC name for this compound is 2-chloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide. Its molecular formula is , with a molecular weight of approximately 348.81 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄ClN₂O₃S |

| Molecular Weight | 348.81 g/mol |

| IUPAC Name | 2-chloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, derivatives of sulfonamides have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In vitro studies have demonstrated that certain sulfonamide derivatives can induce cell cycle arrest in cancer cell lines, suggesting potential therapeutic applications against various cancers .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Sulfonamides are known to interact with carbonic anhydrase and other enzymes involved in metabolic pathways. For example, studies have shown that some derivatives can act as effective inhibitors of carbonic anhydrase, which may be beneficial in treating conditions such as glaucoma and edema .

The mechanism by which this compound exerts its biological effects is believed to involve binding to specific receptors or enzymes. This binding modulates their activity and can lead to a cascade of biochemical responses that ultimately affect cellular functions .

Study on Perfusion Pressure

A recent study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain compounds significantly affected coronary resistance and perfusion pressure. For instance:

| Group | Compound | Dose | Effect on Perfusion Pressure |

|---|---|---|---|

| Control | Krebs-Henseleit solution only | - | Baseline |

| Experimental Group II | 2-chloro-N-(2-oxo...benzene-sulfonamide | 0.001 nM | Significant decrease |

| Experimental Group III | Compound 2 | 0.001 nM | Moderate decrease |

| Experimental Group IV | Compound 3 | 0.001 nM | No significant effect |

These findings highlight the potential cardiovascular effects of sulfonamide derivatives and their role in modulating vascular resistance .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, and how can intermediates be optimized?

- Methodology : The synthesis typically involves coupling sulfonamide derivatives with tetrahydroquinoline scaffolds. For example, nitro intermediates (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one) can be reduced to amines using hydrogen gas and palladium on carbon (Pd/C) in ethanol, followed by sulfonylation with 2-chlorobenzenesulfonyl chloride under basic conditions. Optimization may include adjusting reaction time, temperature, and stoichiometry to improve yields .

- Key Characterization : Confirm intermediate structures via H NMR (e.g., δ 7.11–7.03 ppm for aromatic protons) and mass spectrometry (e.g., ESI-HRMS for molecular ion verification) .

Q. How can the purity and identity of the compound be validated during synthesis?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) to assess purity (>95%). Chiral purity for enantiomeric forms can be determined via supercritical fluid chromatography (SFC) using a Chiralpak AD-H column with isopropyl alcohol/CO mobile phases .

- Advanced Techniques : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and confirms bond angles/geometry, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. What analytical methods resolve stereochemical complexities in derivatives of this compound?

- Methodology : Enantiomeric separation is achieved via preparative SFC with chiral stationary phases (e.g., Chiralpak AD-H). For example, a 50% isopropyl alcohol/CO mobile phase at 100 bar effectively separates (S)- and (R)-enantiomers, as evidenced by retention times (2.42 min vs. 3.30 min) and optical rotation ([α] = −18.0° for (S)-enantiomers) .

- Validation : Compare experimental optical rotations with computational predictions (e.g., density functional theory) to assign absolute configurations .

Q. How can molecular docking and dynamics simulations guide SAR studies for this sulfonamide?

- Methodology : Dock the compound into target protein active sites (e.g., enzymes like acetohydroxyacid synthase) using software like AutoDock Vina. Molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns trajectories assess binding stability and hydrogen-bond interactions (e.g., sulfonamide oxygen with catalytic residues) .

- Data Interpretation : Correlate docking scores (e.g., binding energy ≤ −7.0 kcal/mol) with in vitro inhibitory activity to prioritize derivatives .

Q. How should contradictory biological activity data across studies be addressed?

- Methodology : Re-evaluate experimental conditions (e.g., cell lines, assay protocols). For instance, discrepancies in IC values may arise from variations in cell permeability or metabolic stability. Use metabolic profiling (LC-MS/MS) to identify degradation products (e.g., exact mass 402.039038 for potential metabolites) .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) to identify substituent effects on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。